Enhanced Hydrogen-Bond Donor Strength vs. Carboxamide
The thioamide is a stronger hydrogen-bond donor but a weaker hydrogen-bond acceptor compared to the corresponding amide [1]. The C = S bond length in thioamides is 1.71 Å, significantly longer than the C = O bond length of 1.23 Å in amides, due to the larger van der Waals radius of sulfur (1.85 Å) versus oxygen (1.40 Å) [1].
| Evidence Dimension | Hydrogen-bond donor/acceptor capacity and bond length |
|---|---|
| Target Compound Data | Thioamide C = S bond length 1.71 Å; van der Waals radius of S 1.85 Å; stronger H-bond donor, weaker acceptor. |
| Comparator Or Baseline | Amide C = O bond length 1.23 Å; van der Waals radius of O 1.40 Å; moderate H-bond donor/acceptor. |
| Quantified Difference | C = S bond length ~39% longer than C = O; S vdW radius ~32% larger. |
| Conditions | General physicochemical property of thioamides vs amides. |
Why This Matters
The distinct hydrogen-bond pattern can improve target selectivity and binding affinity in biochemical assays, making the thioamide a preferred moiety when stronger hydrogen-bond donation is needed.
- [1] Zhang, Y., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry, 17(1), 1–3. https://doi.org/10.1080/17568919.2024.2435245 View Source
